molecular formula C28H32N4 B2420049 1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305335-46-0

1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2420049
CAS RN: 305335-46-0
M. Wt: 424.592
InChI Key: XLQXUCGHJQUXRT-UHFFFAOYSA-N
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Description

Benzimidazole derivatives, like the one you mentioned, are a class of heterocyclic aromatic organic compounds. They are structurally similar to the naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems . They have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .

Scientific Research Applications

Synthesis Applications

  • Synthesis of N-arylindazoles and Benzimidazoles : This compound is used in the synthesis of various N-aryl-1H-indazoles and benzimidazoles from common arylamino oximes. These compounds are significant in pharmaceuticals due to their prevalence in various drugs (Wray & Stambuli, 2010).

  • Synthesis of Fluorescent Disperse Dyes and Whiteners : It has applications in the synthesis of fluorescent disperse dyes and whiteners for polyester fiber. This is achieved through the condensation of diazotized arylamines with the sodium salt of acetonitrile dimer (Dhamnaskar & Rangnekar, 1988).

  • Formation of Quaternary Salts and Synthetic Equivalents : The compound is involved in the formation of quaternary salts of benzimidazolium, benzothiazolium, and thiazolium. These are used as synthetic equivalents in various chemical processes (Denisenko et al., 2011).

Applications in Drug Development and Analysis

  • Development of Inhibitors for 11β-hydroxysteroid Dehydrogenase Type 1 : Derivatives of this compound have been used in the development of inhibitors for the 11β-hydroxysteroid dehydrogenase type 1 enzyme, relevant in the treatment of type-2 diabetes (Latli et al., 2017).

  • Antimicrobial and Antitumor Agents : Novel benzimidazole-pyrimidine conjugates derived from this compound have shown potent antitumor activity. These derivatives have been evaluated for cytotoxic activity against various cancer cell lines, demonstrating significant potential in cancer treatment (Abdel-Mohsen et al., 2010).

  • Cardiovascular Activity of Azaheterocycles : Derivatives of this compound have been synthesized and tested for cardiovascular activity. These include studies on the hypertensive effect and antiischemic properties, highlighting its potential in cardiovascular drug development (Velikorodov et al., 2006).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can also vary widely depending on their specific biological activity. For example, some benzimidazole derivatives have been found to exhibit cytotoxicity against certain cell lines .

Safety and Hazards

The safety and hazards associated with a specific benzimidazole derivative would depend on its specific structure and biological activity. Some benzimidazole derivatives have been found to exhibit cytotoxicity , which could potentially pose a hazard.

Future Directions

Given the wide range of biological activities exhibited by benzimidazole derivatives, they are of great interest in the field of medicinal chemistry. Future research may focus on synthesizing new benzimidazole derivatives and screening them for various biological activities .

properties

IUPAC Name

1-(benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4/c1-3-4-5-6-7-11-16-23-21(2)24(19-29)28-31-25-17-12-13-18-26(25)32(28)27(23)30-20-22-14-9-8-10-15-22/h8-10,12-15,17-18,30H,3-7,11,16,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQXUCGHJQUXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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